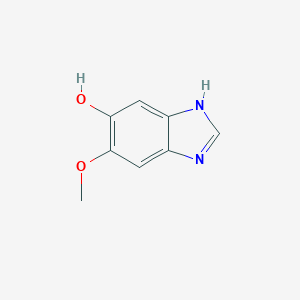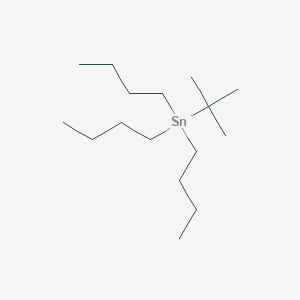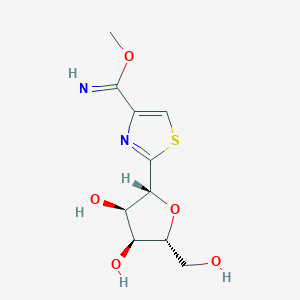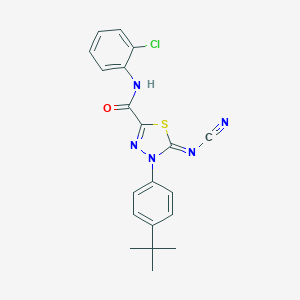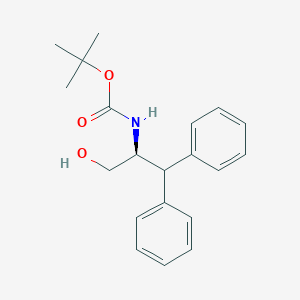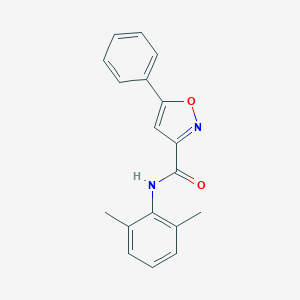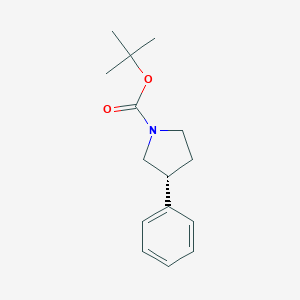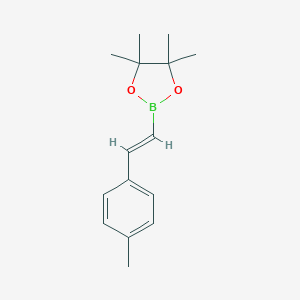
4-Methyl-beta-styrylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-beta-styrylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . It is a derivative of boronic acid and is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-beta-styrylboronic acid pinacol ester typically involves the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, 4-methylstyrene is reacted with a boronic acid derivative, such as pinacolborane, in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent, such as toluene or tetrahydrofuran, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-beta-styrylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: Reduction reactions can convert the compound into the corresponding alkane.
Substitution: The boronic ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while amination reactions use amines and appropriate catalysts.
Major Products Formed
Oxidation: 4-Methyl-beta-styryl alcohol or 4-Methyl-beta-styryl aldehyde.
Reduction: 4-Methyl-beta-styryl alkane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-beta-styrylboronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-beta-styrylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the reaction, coordinating with the boronic ester and the substrate to form the desired product .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-pentenylboronic acid pinacol ester: Similar in structure but with a different alkyl group.
4-Methyl-beta-styrylboronic acid: Lacks the pinacol ester group, affecting its reactivity and stability.
Uniqueness
4-Methyl-beta-styrylboronic acid pinacol ester is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its stability compared to other boronic acids, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWKASJNTZJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694548 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149777-84-4 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
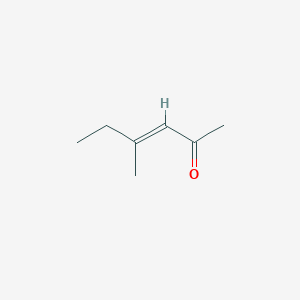
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)

